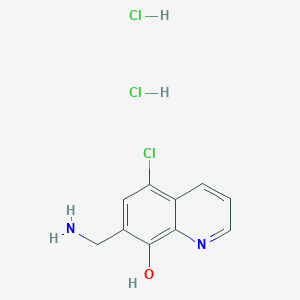

Dihydrochlorure de 7-(aminométhyl)-5-chloroquinoléin-8-ol

Vue d'ensemble

Description

7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes an aminomethyl group and a chlorine atom attached to the quinoline ring, making it a valuable molecule for research and industrial applications.

Applications De Recherche Scientifique

7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor for dyes and pigments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride typically involves multiple steps. One common method starts with the chlorination of 8-hydroxyquinoline to introduce the chlorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.

Major Products Formed

Mécanisme D'action

The mechanism of action of 7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to form complexes with metal ions is a key aspect of its mechanism .

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Hydroxyquinoline: A parent compound with similar properties but lacking the aminomethyl and chlorine groups.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.

Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.

Uniqueness

7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group enhances its ability to form stable complexes with metal ions, while the chlorine atom increases its reactivity in substitution reactions. These features make it a valuable compound for various research and industrial applications .

Activité Biologique

7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride (referred to as AMCQ) is a quinoline derivative notable for its potential biological activities, particularly in pharmacology. This compound features an aminomethyl group and a chlorine atom, which contribute to its unique properties and interactions with biological targets. This article reviews the biological activity of AMCQ, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

AMCQ has the molecular formula C₉H₈ClN₂O·2HCl. The presence of the amino group allows for various chemical modifications, enhancing its utility in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClN₂O·2HCl |

| Molecular Weight | 225.08 g/mol |

| Solubility | Soluble in water |

| Appearance | White to off-white powder |

Biological Activities

AMCQ exhibits a range of biological activities that have been explored in various studies:

- Antimicrobial Activity : AMCQ has shown promising results against several pathogens. In vitro studies indicate that it possesses antibacterial properties comparable to standard antibiotics, making it a candidate for treating infections caused by resistant strains.

- Antiviral Activity : Research indicates that derivatives of quinoline structures, similar to AMCQ, have exhibited antiviral effects against viruses such as H5N1 and other influenza strains. These studies suggest that modifications to the quinoline core can enhance antiviral potency while minimizing cytotoxicity .

- Anticancer Potential : Some studies have investigated the cytotoxic effects of AMCQ on various cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and modulation of specific signaling pathways .

- Mechanism of Action : Although specific mechanisms for AMCQ are not fully elucidated, related compounds have been shown to interact with enzymes and receptors, leading to altered metabolic pathways and cellular responses . For example, quinoline derivatives often inhibit metalloproteinases, which are crucial for tumor metastasis.

Case Studies and Research Findings

Several studies have documented the biological activities of AMCQ and related compounds:

- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of AMCQ against Staphylococcus aureus and Klebsiella pneumoniae, reporting inhibition zones comparable to established antibiotics . The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations.

- Antiviral Screening : In a screening for antiviral agents, derivatives similar to AMCQ demonstrated significant inhibition of viral replication in vitro. The study highlighted that increasing lipophilicity in these compounds correlates with enhanced antiviral activity .

- Cytotoxicity Assessment : A cytotoxicity assay performed on HeLa cells indicated that AMCQ exhibits low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development as a therapeutic agent .

Comparative Analysis with Similar Compounds

AMCQ shares structural similarities with several other quinoline derivatives. The following table summarizes some key comparisons:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-7-chloroquinolin-8-ol | Lacks aminomethyl group | Antimicrobial properties |

| 5-Chloro-8-hydroxyquinoline | Similar core structure | Known chelator |

| 7-(Aminomethyl)-5-bromoquinolin-8-ol | Bromine instead of chlorine | Exhibits different biological activities |

| 7-(Hydroxymethyl)-5-chloroquinolin-8-ol | Hydroxymethyl group | Potentially less reactive |

Propriétés

IUPAC Name |

7-(aminomethyl)-5-chloroquinolin-8-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O.2ClH/c11-8-4-6(5-12)10(14)9-7(8)2-1-3-13-9;;/h1-4,14H,5,12H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQRZEDKTZLEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)CN)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66233-86-1 | |

| Record name | 7-(aminomethyl)-5-chloroquinolin-8-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.